

# Application Notes and Protocols for Target Engagement Assays of OICR-12694

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## Compound of Interest

Compound Name: OICR12694

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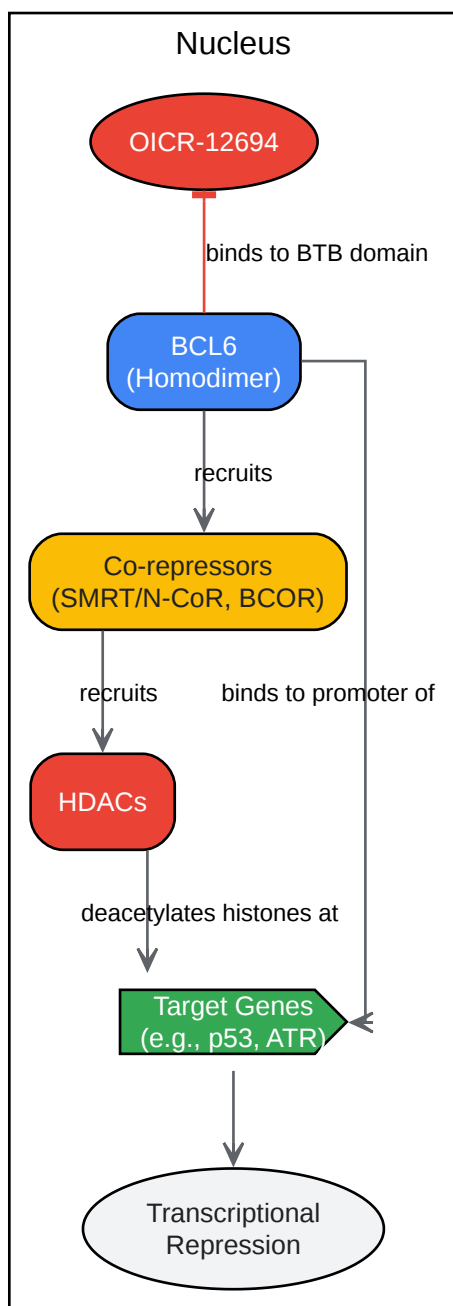
## Introduction

OICR-12694 is a potent, selective, and orally bioavailable small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.[1][2] BCL6 is a transcriptional repressor that plays a critical role in the formation of germinal centers and is implicated in the pathogenesis of certain cancers, particularly diffuse large B-cell lymphoma (DLBCL).[1][2] OICR-12694 functions by disrupting the protein-protein interaction (PPI) between the BTB domain of BCL6 and its co-repressors, SMRT and BCOR. This inhibition reactivates the expression of BCL6 target genes, leading to anti-proliferative effects in BCL6-dependent cancer cells.[1]

These application notes provide detailed protocols for key assays to measure the target engagement of OICR-12694 with BCL6. The described methods include both biochemical and cellular assays to confirm direct binding and intracellular target interaction.

## BCL6 Signaling Pathway

BCL6 is a master transcriptional repressor. Its BTB domain facilitates homodimerization and recruitment of co-repressor complexes, including SMRT/N-CoR and BCOR. These complexes contain histone deacetylases (HDACs) that lead to chromatin condensation and repression of target gene expression. OICR-12694 binds to the lateral groove of the BCL6 BTB domain, preventing the recruitment of co-repressors and thereby inhibiting its transcriptional repressive function.



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Caption: BCL6 signaling pathway and mechanism of OICR-12694 action.

## Quantitative Data Summary

The following table summarizes the key quantitative data for OICR-12694 and its interaction with BCL6.

Assay Type	Parameter	Value	Reference
Fluorescence Polarization (FP)	IC <sub>50</sub>	440 µM (initial hit)	[3]
Surface Plasmon Resonance (SPR)	K <sub>D</sub>	5 nM	[2]
Cell Growth Inhibition (Karpas-422)	IC <sub>50</sub>	92 nM	

## Experimental Protocols

### Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of OICR-12694 to disrupt the interaction between the BCL6 BTB domain and a fluorescently labeled peptide derived from the SMRT co-repressor.

Experimental Workflow:

Caption: Workflow for the Fluorescence Polarization (FP) competition assay.

Materials:

- Purified recombinant human BCL6 BTB domain (residues 6-129)
- Fluorescein-labeled SMRT peptide (e.g., FAM-GITTIKEMGRSIHEIPR)
- OICR-12694
- Assay Buffer: 20 mM Sodium Phosphate pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
- 384-well, low-volume, black, round-bottom plates
- Fluorescence polarization plate reader

Protocol:

- Reagent Preparation:
  - Prepare a 2X stock solution of BCL6 BTB domain in Assay Buffer. The final concentration should be optimized, but a starting point is twice the  $K_D$  of the peptide-protein interaction.
  - Prepare a 2X stock solution of the fluorescently labeled SMRT peptide in Assay Buffer. The final concentration should be low (e.g., 1-10 nM) to ensure a good assay window.
  - Prepare a serial dilution of OICR-12694 in Assay Buffer.
- Assay Procedure:
  - Add 10  $\mu$ L of the OICR-12694 serial dilution to the wells of the 384-well plate.
  - Add 5  $\mu$ L of the 2X fluorescent SMRT peptide solution to all wells.
  - Initiate the reaction by adding 5  $\mu$ L of the 2X BCL6 BTB domain solution to all wells.
  - Mix the plate gently and incubate at room temperature for 30-60 minutes, protected from light.
- Data Acquisition and Analysis:
  - Measure the fluorescence polarization on a suitable plate reader.
  - Plot the millipolarization (mP) values against the logarithm of the OICR-12694 concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the  $IC_{50}$  value.

## Surface Plasmon Resonance (SPR) Assay

This assay provides quantitative kinetic data ( $k_{on}$ ,  $k_{off}$ ) and affinity ( $K_D$ ) of the interaction between OICR-12694 and the BCL6 BTB domain.

Experimental Workflow:

Caption: Workflow for the Surface Plasmon Resonance (SPR) assay.

#### Materials:

- Purified recombinant human BCL6 BTB domain
- OICR-12694
- SPR Instrument (e.g., Biacore)
- Sensor Chip (e.g., CM5)
- Amine Coupling Kit (EDC, NHS, Ethanolamine)
- Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20)
- Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

#### Protocol:

- Immobilization of BCL6 BTB Domain:
  - Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
  - Inject the BCL6 BTB domain (diluted in Immobilization Buffer) over the activated surface to achieve the desired immobilization level.
  - Deactivate the remaining active esters with an injection of ethanolamine.
- Binding Analysis:
  - Prepare a serial dilution of OICR-12694 in Running Buffer.
  - Inject the OICR-12694 solutions over the immobilized BCL6 surface at a constant flow rate. Include a buffer-only injection for blank subtraction.
  - Monitor the association and dissociation phases.
  - Between each OICR-12694 injection, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer, to be optimized).

- Data Analysis:
  - Subtract the reference flow cell data and the blank injection data from the sensorgrams.
  - Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant ( $k_{on}$ ), dissociation rate constant ( $k_{off}$ ), and the equilibrium dissociation constant ( $K_D$ ).

## Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of OICR-12694 with BCL6 within intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Workflow:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

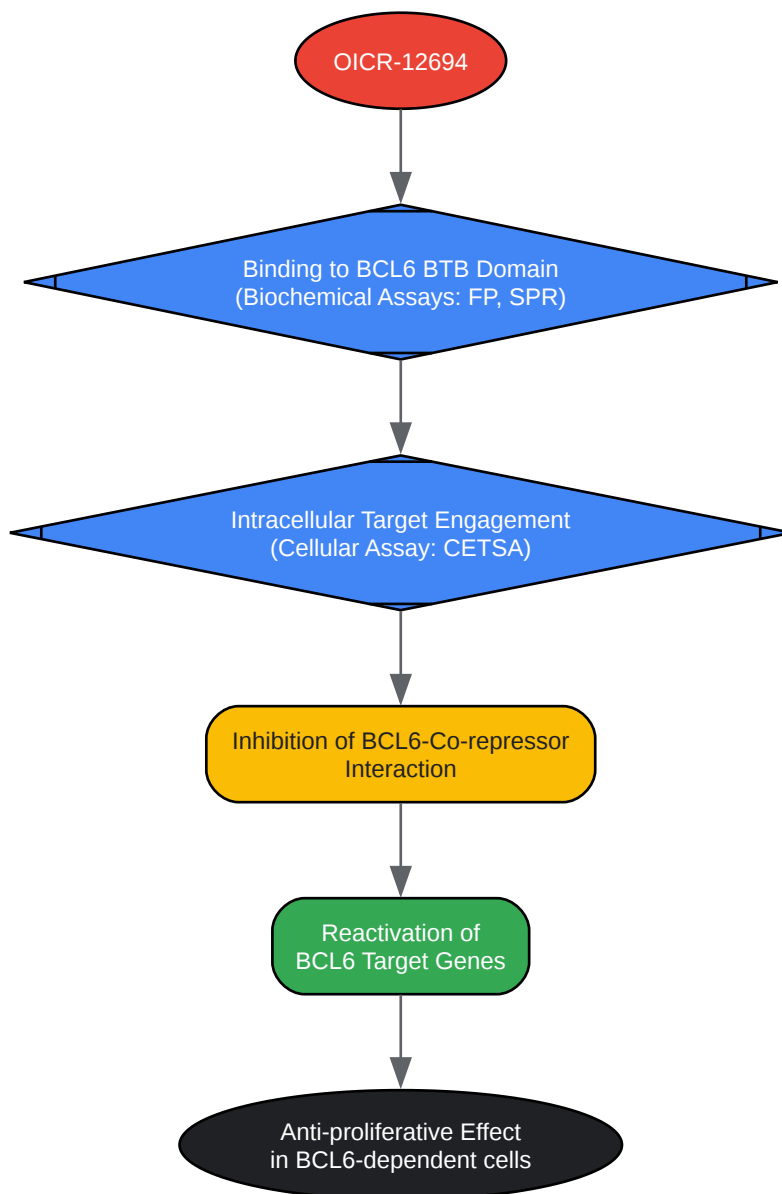
Materials:

- BCL6-expressing cell line (e.g., Karpas-422)
- OICR-12694
- Cell culture medium and supplements
- PBS (Phosphate-Buffered Saline)
- Protease and phosphatase inhibitors
- PCR tubes or 96-well PCR plate
- Thermal cycler
- Refrigerated centrifuge
- Reagents and equipment for Western Blotting (SDS-PAGE gels, transfer system, anti-BCL6 antibody, secondary antibody, detection reagents)

## Protocol:

- Cell Treatment:
  - Culture BCL6-expressing cells to the desired density.
  - Treat the cells with OICR-12694 at the desired concentration or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
- Thermal Challenge:
  - Harvest and wash the cells with PBS. Resuspend the cells in PBS containing protease and phosphatase inhibitors.
  - Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
  - Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
- Lysis and Separation:
  - Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
  - Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Detection and Analysis:
  - Carefully collect the supernatant.
  - Analyze the amount of soluble BCL6 in each sample by Western Blotting.
  - Quantify the band intensities and plot the percentage of soluble BCL6 as a function of temperature for both the vehicle- and OICR-12694-treated samples. A rightward shift in the melting curve for the OICR-12694-treated sample indicates target engagement.

## Logical Relationship of Target Engagement to Cellular Effect



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Caption: Logical flow from biochemical binding to cellular effects of OICR-12694.

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